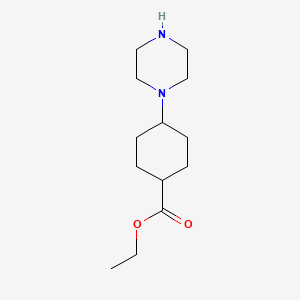

4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester

説明

4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester is a piperazine-containing cyclohexane derivative with a carboxylic acid ethyl ester functional group. This compound combines a cyclohexane ring substituted with a piperazinyl group at the 4-position and an ethyl ester at the carboxylic acid position. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic properties, such as solubility and bioavailability, while the cyclohexane ring contributes to conformational rigidity and lipophilicity .

特性

IUPAC Name |

ethyl 4-piperazin-1-ylcyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXGYJPPBHGEDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester typically involves the reaction of piperazine with cyclohexanecarboxylic acid ethyl ester under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .

化学反応の分析

Types of Reactions

4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .

科学的研究の応用

Medicinal Chemistry

4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester is primarily explored for its potential therapeutic effects in treating various neurological and psychiatric disorders. Its piperazine moiety is significant in drug design due to its ability to interact with neurotransmitter receptors.

Case Study: Antidepressant Activity

A study investigated the compound's efficacy as a serotonin receptor modulator. It demonstrated promising results in preclinical models, suggesting potential use as an antidepressant. The compound exhibited a higher binding affinity for serotonin receptors compared to traditional antidepressants, indicating a novel mechanism of action.

Pharmacology

The compound has been studied for its role in developing new pharmacological agents targeting the central nervous system (CNS). Its structural features allow it to penetrate the blood-brain barrier effectively.

Table 1: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| Binding Affinity (5-HT1A) | High |

| Lipophilicity | Moderate |

| CNS Penetration | Yes |

| Toxicity | Low (in preclinical studies) |

Material Science

In addition to its medicinal applications, this compound is being evaluated for its utility in material science, particularly in creating novel polymeric materials with enhanced properties.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices improves mechanical strength and thermal stability. This property is particularly beneficial in developing materials for biomedical applications, such as drug delivery systems.

Analytical Chemistry

The compound's unique chemical structure allows it to serve as a standard reference material in analytical chemistry, particularly in chromatographic techniques.

作用機序

The mechanism of action of 4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

Comparative Analysis Table

生物活性

4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester (CAS Number: 1416126-62-9) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H24N2O2. Its structure features a piperazine ring attached to a cyclohexanecarboxylic acid moiety, which is esterified with an ethyl group. This configuration is crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 240.35 g/mol |

| CAS Number | 1416126-62-9 |

| Chemical Structure | Structure |

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Neurotransmitter Modulation : The compound has been investigated for its ability to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. It serves as a potential lead for developing treatments for neurological disorders such as depression and anxiety .

- Anticancer Activity : Preliminary studies have shown that derivatives of piperazine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against hepatocarcinoma and gastric cancer cells .

- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects, which are common in piperazine derivatives. Research into related compounds indicates that they can inhibit pathways associated with inflammation, such as NF-kB signaling .

The mechanism by which this compound exerts its effects involves several biochemical pathways:

- Receptor Interaction : The piperazine moiety allows the compound to mimic natural neurotransmitters, facilitating its interaction with serotonin (5-HT) and dopamine (D2) receptors. This interaction can modulate mood and behavior, making it a candidate for treating psychiatric conditions .

- Cellular Effects : In vitro studies have shown that related compounds can induce apoptosis in cancer cells by elevating reactive oxygen species (ROS) levels and disrupting mitochondrial function. This suggests that this compound may similarly affect cellular integrity and viability .

Case Studies

Several studies have been conducted to evaluate the biological activity of piperazine derivatives:

- Anticancer Studies : A study on N-(piperazin-1-yl)alkyl derivatives indicated that certain compounds could significantly inhibit cancer cell proliferation with low IC50 values, demonstrating their potential as anticancer agents .

- Neuropharmacological Evaluation : In experiments assessing the effects on serotonin receptors, compounds similar to this compound showed promising results in modulating receptor activity, which could translate into therapeutic benefits for mood disorders .

Q & A

Basic: What are the common synthetic routes for 4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester, and how are intermediates characterized?

Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitution, hydrogenation, and coupling. For example:

- Stepwise substitution : Piperazine derivatives are introduced via nucleophilic displacement of leaving groups (e.g., halides) on cyclohexane scaffolds under reflux conditions in polar aprotic solvents like ethanol or DMF .

- Intermediate purification : Intermediates (e.g., dibenzyl-protected amines) are purified using column chromatography or preparative TLC, monitored by TLC for reaction completion .

- Characterization : Mass spectrometry (MS) with electrospray ionization (ESI+) confirms molecular weights (e.g., m/z 198 [M + H]+ for intermediates), while -NMR resolves stereochemical and substituent patterns (e.g., cyclohexyl proton splitting at δ 1.28–2.33 ppm) .

Basic: Which analytical techniques are critical for confirming the structure of this compound and its derivatives?

Answer:

- Mass spectrometry (MS) : ESI+ MS identifies molecular ions (e.g., m/z 492 [M + H]+ for spirocyclic derivatives) and fragmentation patterns .

- NMR spectroscopy : -NMR (300–400 MHz) resolves stereochemistry (e.g., axial vs. equatorial piperazine substitution via coupling constants ) and confirms functional groups (e.g., ethyl ester protons at δ 1.37 ppm as triplets) .

- Chromatography : Prep-TLC or HPLC ensures purity (>95%) and identifies byproducts .

Advanced: How does stereochemistry influence the synthesis and biological activity of derivatives?

Answer:

- Stereoselective synthesis : Enantiomers (e.g., (1R,4R) vs. (1S,4S)) are synthesized using chiral auxiliaries or resolved via diastereomeric salt formation. For example, stereoisomers of 4-(cyclopropylmethyl)piperazine derivatives show distinct -NMR splitting patterns (δ 3.04 ppm for axial protons) .

- Biological impact : Stereochemistry affects receptor binding; e.g., (1R,4R)-configured derivatives exhibit higher affinity for serotonin receptors due to optimized spatial alignment of the piperazine moiety .

Advanced: How can researchers address discrepancies in spectral data during structural elucidation?

Answer:

- Cross-validation : Compare MS and NMR data with computational predictions (e.g., DFT-calculated chemical shifts) or literature references .

- Decoupling experiments : Use - COSY or NOESY to resolve overlapping signals in crowded regions (e.g., cyclohexyl protons at δ 1.2–2.5 ppm) .

- Isotopic labeling : -enriched intermediates clarify ambiguous carbon environments .

Advanced: What strategies optimize yield in multi-step syntheses involving this compound?

Answer:

- Catalyst selection : Use palladium catalysts for coupling steps (e.g., Buchwald-Hartwig amination) to reduce side reactions .

- Solvent optimization : High-boiling solvents (e.g., 95% EtOH) under microwave irradiation accelerate reactions (e.g., 140°C for 16 hours) while minimizing decomposition .

- Protecting groups : Temporary protection of amines (e.g., benzyl groups) prevents unwanted side reactions during piperazine functionalization .

Basic: What safety precautions are necessary when handling this compound and its intermediates?

Answer:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to skin/eye irritation risks .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., ethyl ester vapors) .

- Spill management : Neutralize acidic byproducts with sodium bicarbonate and adsorb spills using vermiculite .

Advanced: How to design experiments to assess the compound’s stability under various conditions?

Answer:

- Forced degradation : Expose the compound to heat (40–80°C), light (UV/Vis), and humidity (75% RH) for 1–4 weeks. Monitor decomposition via HPLC for new peaks .

- pH stability : Incubate in buffers (pH 1–13) and analyze by LC-MS to identify hydrolysis products (e.g., free carboxylic acids) .

- Long-term storage : Store at –20°C under argon to prevent oxidation of the piperazine ring .

Advanced: How to evaluate receptor binding affinities of derivatives in pharmacological studies?

Answer:

- Radioligand assays : Use -labeled ligands (e.g., 5-HT receptors) to measure IC values in competitive binding assays .

- Computational docking : Predict binding modes using software like AutoDock Vina, focusing on piperazine-cyclohexane interactions with receptor pockets .

- In vivo models : Test anxiolytic activity in rodent elevated plus-maze assays, correlating pharmacokinetic data (e.g., brain penetration) with efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。